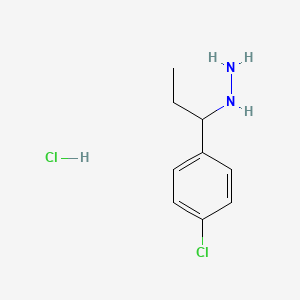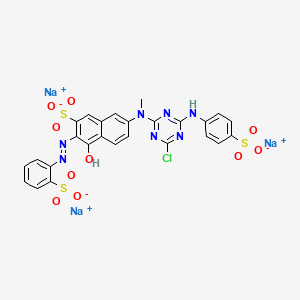
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in different industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative.
Triazine Ring Formation: The next step involves the formation of the triazine ring by reacting cyanuric chloride with the sulphonated aromatic amine.
Final Coupling: The final step involves coupling the triazine derivative with the azo compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction may yield aromatic amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in certain tests.
Industry
In the industrial sector, it is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant.
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific substrates. The azo group allows it to form stable complexes with various ions and molecules, making it useful in different applications. The triazine ring provides stability and enhances its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-1-sulphonate
Uniqueness
The unique combination of the azo group and the triazine ring in Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate provides it with distinct chemical properties, making it more effective in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
70210-43-4 |
|---|---|
Molekularformel |
C26H17ClN7Na3O10S3 |
Molekulargewicht |
788.1 g/mol |
IUPAC-Name |
trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-6-9-17(10-7-15)45(36,37)38)16-8-11-18-14(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-4-2-3-5-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI-Schlüssel |
MWHRVUBZKLHQSM-UHFFFAOYSA-K |
Kanonische SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


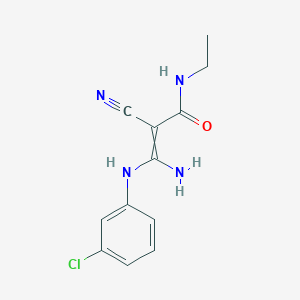
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
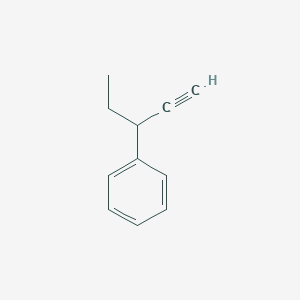

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
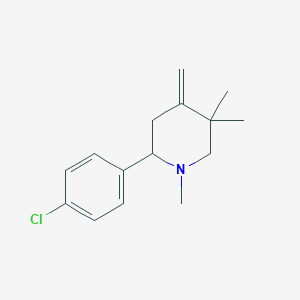
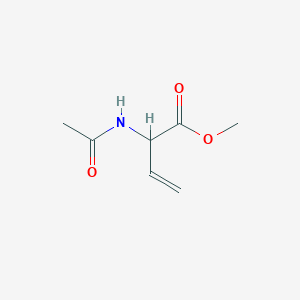
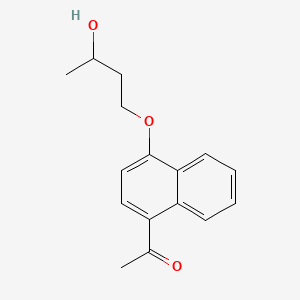
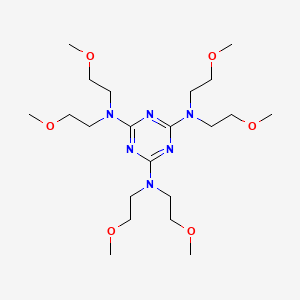
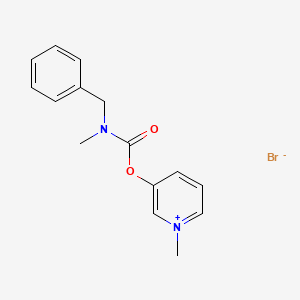

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
